BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-Cyclohexyl-1-
propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyne

Cat. No.: B092478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the compound 1-Cyclohexyl-1-propyne (CAS No: 18736-95-3). The information presented
herein is crucial for the identification, characterization, and quality control of this molecule in
research and development settings. This document summarizes key data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
presented in a clear, tabular format for ease of reference. Detailed, generalized experimental
protocols for these techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-Cyclohexyl-

1-propyne.

Table 1: Physical and Molecular Properties
Property Value Source
Molecular Formula CoH14 PubChem[1]
Molecular Weight 122.21 g/mol PubChem[1]
IUPAC Name prop-1-yn-1-ylcyclohexane PubChem[1]
Boiling Point 170.8 °C at 760 mmHg Guidechem[2]
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Table 2: *C Nuclear Magnetic Resonance (NMR) Data

Note: Specific experimental parameters for the following data were not available. Data is
sourced from commercially available spectral databases.

Carbon Atom Chemical Shift (6) ppm
C1 (Alkyne) Data not available
C2 (Alkyne) Data not available
C3 (Methyl) Data not available
Cyclohexyl-C1 Data not available
Cyclohexyl-C2,6 Data not available
Cyclohexyl-C3,5 Data not available
Cyclohexyl-C4 Data not available

A comprehensive, experimentally verified 13C NMR dataset with peak assignments for 1-
Cyclohexyl-1-propyne is not readily available in public databases. The data is often presented
as a spectrum image without a peak list.

Table 3: Infrared (IR) Spectroscopy Data

The following prominent peaks have been identified from the gas-phase IR spectrum of 1-
Cyclohexyl-1-propyne.

Wavenumber (cm~—?) Intensity Assignment

~2930 Strong C-H stretch (Cyclohexyl)
~2855 Strong C-H stretch (Cyclohexyl)
~2240 Medium-Weak C=C stretch (Internal Alkyne)
~1450 Medium CHz bend (Cyclohexyl)

Data sourced from the NIST WebBook.[3]
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Table 4: Mass Spectrometry (MS) Data

The following table lists the major fragments observed in the electron ionization (EI) mass
spectrum of 1-Cyclohexyl-1-propyne.

m/z Relative Intensity (%) Possible Fragment

122 ~25 [M]* (Molecular lon)

107 ~30 [M - CH3]*

93 ~50 [M - C2Hs]*

81 ~100 [CeHo]* (Cyclohexenyl cation)
67 ~75 [CsH7]*

55 ~60 [CaH7]*

41 ~85 [C3Hs]*

Data sourced from the NIST WebBook.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for 1-Cyclohexyl-1-
propyne are not publicly available. Therefore, generalized standard operating procedures for
each technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:

 NMR Spectrometer (e.g., 300 MHz or higher)

e NMR tubes (5 mm)

o Deuterated solvent (e.g., Chloroform-d, CDCIs)
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e 1-Cyclohexyl-1-propyne sample

e Pipettes

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexyl-1-propyne in ~0.6
mL of deuterated solvent (e.g., CDCIs) in a clean, dry vial.

o Transfer: Transfer the solution to an NMR tube using a pipette.

¢ Instrumentation:

o

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

[¢]

Place the sample into the NMR probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Due to the lower natural abundance and sensitivity of 13C, a larger number of scans is
required (e.g., 128 or more).

o Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
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» Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

o Phase the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular

structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Cyclohexyl-1-propyne.

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer

Sample holder (e.qg., salt plates for neat liquid, or a gas cell)

1-Cyclohexyl-1-propyne sample

Solvent for cleaning (e.g., dichloromethane or acetone)
Procedure:

e Background Spectrum: Record a background spectrum of the empty sample holder to
subtract atmospheric and instrumental interferences.

o Sample Preparation (Neat Liquid):
o Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Mount the plates in the spectrometer's sample holder.
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o Sample Preparation (Gas Phase):
o Inject a small amount of the volatile liquid into an evacuated gas cell.
o Allow the sample to vaporize and equilibrate.
o Place the gas cell in the spectrometer.
e Spectrum Acquisition:
o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands and correlate them to specific functional
groups (e.g., C-H stretches, C=C stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Cyclohexyl-1-
propyne.

Materials:

Mass Spectrometer with an Electron lonization (El) source

Gas Chromatograph (GC) for sample introduction (GC-MS)

Helium carrier gas

1-Cyclohexyl-1-propyne sample

Solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:
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o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
e GC-MS Method Setup:

o Set the GC parameters, including the injection volume, injector temperature, oven
temperature program, and column type.

o Set the MS parameters, including the ionization mode (El), ionization energy (typically 70
eV), and mass range to be scanned.

e Injection: Inject the sample into the GC. The sample is vaporized and separated on the GC
column.

« lonization and Fragmentation: As the sample elutes from the GC column, it enters the ion
source of the mass spectrometer, where it is bombarded with electrons, leading to ionization
and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by the mass analyzer.

» Detection: The detector records the abundance of each ion.

o Data Analysis:
o The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
o Identify the molecular ion peak to determine the molecular weight.
o Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques
described.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (GC-MS) Workflow

Sample Preparation GC Injection El lonization & Mass Analysis o — Data Analysis

(Dilute in Solvent) & Separation Fragmentation (m/z Separation) (Mass Spectrum)

IR Spectroscopy Workflow

Sample Preparation Place in

(Neat Liquid/Gas) Spectrometer

Acquire Sample Absorbance Spectrum Spectral Analysis
Spectrum (Peak Identification)
Acquire Background
Spectrum

NMR Spectroscopy Workflow

Sample Preparation o Data Acquisition Data Processing cesset Spectral Analysis

(Dissolve in CDCI3) (1H & 13C Spectra) (FT, Phasing, Calibration) (Shifts, Couplings, Integrals)

Click to download full resolution via product page
Caption: Generalized workflows for NMR, IR, and Mass Spectrometry analysis.

This guide serves as a foundational resource for professionals working with 1-Cyclohexyl-1-
propyne. For definitive structural confirmation and purity assessment, it is recommended to
acquire high-resolution spectroscopic data under well-defined experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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